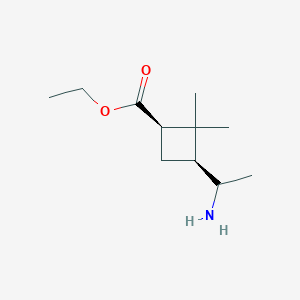

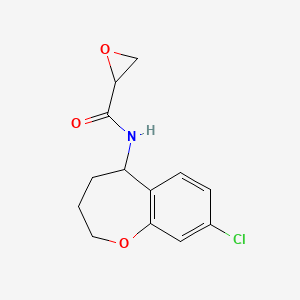

![molecular formula C10H7N3S B2769065 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine CAS No. 951625-70-0](/img/structure/B2769065.png)

2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Iodine-Catalyzed Sulfenylation of Imidazoheterocycles

An innovative method involving iodine-catalyzed sulfenylation of imidazo[1,2-a]pyridines, -pyrimidines, and [1,2-b]pyridazines has been developed, utilizing hydrogen peroxide as an oxidant in PEG400. This procedure facilitates the synthesis of 3-arylthioimidazoheterocycles, showcasing moderate to excellent yields under metal-free conditions. It's notable for its tolerance of various functional groups, indicating its utility in synthesizing a broad range of sulfur-containing heterocyclic compounds which might include 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine derivatives (Hiebel & Berteina‐Raboin, 2015).

Antifungal and Antimicrobial Applications

A study on new derivatives of imidazo[1,2-a]pyridines evaluated for antifungal activity against various strains revealed moderate efficacy, with certain compounds exhibiting significant activity. This research underlines the potential of imidazo[1,2-a]pyridine derivatives, potentially including 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine, in antifungal and antimicrobial therapies (Göktaş, Cesur, Şatana, & Uzun, 2014).

Applications in Imaging and Diagnostics

The synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives for their binding to amyloid plaques in vitro indicate their potential as novel positron emission tomography radiotracers. This application is crucial for imaging Aβ plaques, with certain derivatives showing high binding affinities, suggesting the potential use of 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine derivatives in the development of diagnostic tools for Alzheimer's disease and other amyloid-related conditions (Zeng et al., 2010).

Antiviral Activity

The influence of substituents on the antiviral activity of imidazo[1,2-a]pyridine derivatives, including those with a thiophene side chain, was explored, showing a strong dependence on the nature of the C-2 substituent. This suggests that derivatives of 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine could be tailored for enhanced activity against viruses such as human cytomegalovirus (HCMV), underscoring the importance of chemical modification for antiviral drug development (Mavel et al., 2002).

Mécanisme D'action

Target of Action

The primary targets of 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine are the Transforming Growth Factor-β Activated Kinase (TAK1) and TYK2 pseudokinase . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . TYK2, a member of the Janus (JAK) family of non-receptor tyrosine kinases, mediates the signaling of pro-inflammatory cytokines .

Mode of Action

2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine interacts with its targets by inhibiting their activity. For instance, it inhibits the enzymatic activity of TAK1 at nanomolar concentrations . It also suppresses cytokine-mediated receptor activation of the catalytic domain of TYK2 .

Biochemical Pathways

The compound affects the signaling pathways of pro-inflammatory cytokines, including IL-12, IL-23, and type 1 interferon (IFN) . By inhibiting TAK1 and TYK2, it disrupts these pathways, leading to downstream effects that can potentially alleviate immuno-inflammatory diseases .

Result of Action

The inhibition of TAK1 and TYK2 by 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine can lead to significant molecular and cellular effects. For instance, it has been found to inhibit the growth of multiple myeloma cell lines . It also has the potential to treat various immuno-inflammatory diseases where pro-inflammatory cytokines play a role .

Propriétés

IUPAC Name |

2-thiophen-2-ylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASMWSYQOXVOJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-methyl-2-[(4-nitrophenyl)methoxy]benzoate](/img/structure/B2768985.png)

![3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2768986.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2768987.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2768989.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B2768992.png)

![N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride](/img/structure/B2768995.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide](/img/structure/B2768999.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chlorobenzamide](/img/structure/B2769001.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)